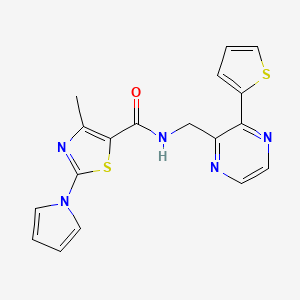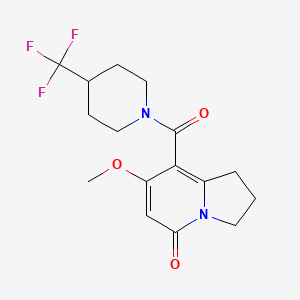![molecular formula C24H21N5O5 B2876617 methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886897-39-8](/img/no-structure.png)
methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Compounds structurally related to "methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" have been studied for their antioxidant and anti-inflammatory properties. For instance, derivatives of 1,3-dimethylxanthine with a pyrazole ring have shown significant antioxidant activity, surpassing that of standard antioxidants like Trolox in lipid peroxidation inhibition assays. These compounds have also demonstrated potent anti-inflammatory effects by inhibiting soybean lipoxygenase, suggesting their potential in treating conditions associated with oxidative stress and inflammation (Dmytro Кorobko, D. Hadjipavlou-Litina, L. Logoyda, 2018).
Antimicrobial Activity
Research on similar compounds has highlighted their antimicrobial potential. For example, studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have explored their effectiveness against a range of Gram-positive and Gram-negative bacteria. These studies provide a foundation for the antimicrobial evaluation of related compounds, suggesting a possible application in combating bacterial infections (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Antiviral and Antiprotozoal Agents
Compounds with a similar structure have been evaluated for their antiviral and antiprotozoal activities. Notably, novel dicationic imidazo[1,2-a]pyridines have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, providing a basis for further exploration of related compounds as potential therapeutic agents for protozoal infections and diseases (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Enzymatic Stability and Drug Development
The enzymatic stability of tricyclic derivatives, including those related to acyclovir, has been studied to assess their potential as drug candidates. These studies focus on the metabolic stability of the compounds and their esters, which is crucial for their pharmacokinetic properties and effectiveness as antiviral drugs (Izabela Muszalska-Kolos, Monika A. Lesniewska-Kowiel, Szymon Plewa, Agnieszka Klupczyńska, 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one, followed by the reaction of the resulting product with methyl 2-bromoacetate. The final step involves the hydrolysis of the ester group to yield the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "methyl 2-bromoacetate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding imidazo[2,1-f]purine derivative.", "Step 2: Reaction of the imidazo[2,1-f]purine derivative with methyl 2-bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to yield the desired compound.", "Step 3: Hydrolysis of the ester group using a strong base such as sodium hydroxide or potassium hydroxide to yield the final product, 'methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |
CAS RN |
886897-39-8 |
Product Name |
methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Molecular Formula |
C24H21N5O5 |
Molecular Weight |
459.462 |
IUPAC Name |
methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-18(15-7-5-4-6-8-15)29(23(27)25-21)16-9-11-17(33-2)12-10-16/h4-13H,14H2,1-3H3 |
InChI Key |
OWMDUMMIVIZMKT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)


![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)




![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)
![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
